molecular formula C13H13N3O B13704315 2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline

2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline

Cat. No.: B13704315
M. Wt: 227.26 g/mol
InChI Key: FJPOZUVCFIDQSW-UHFFFAOYSA-N
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Description

2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline typically involves the reaction of isothiocyanates with 2-amino-3-naphthoic acid in ethanol . Another method involves using dimethylformamide (DMF) as a solvent to prepare the desired benzo[g]quinazoline derivatives . These reactions are usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and methoxy positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline exerts its effects is primarily through the inhibition of specific enzymes and receptors. For instance, it can inhibit monoamine oxidase, which is involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, thereby exerting antidepressant and anxiolytic effects. Additionally, the compound can interact with DNA and RNA, affecting cellular processes and exhibiting anticancer properties.

Comparison with Similar Compounds

    2-Amino-5,10-dihydrobenzo[g]quinazoline: Lacks the methoxy group, which may affect its biological activity.

    8-Methoxy-5,10-dihydrobenzo[g]quinazoline: Lacks the amino group, which can influence its reactivity and interactions with biological targets.

    2-Amino-8-methoxyquinazoline: A simpler structure that may not exhibit the same range of biological activities.

Uniqueness: 2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline is unique due to the presence of both amino and methoxy groups, which contribute to its diverse reactivity and potential therapeutic applications. The combination of these functional groups allows for a wide range of chemical modifications, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

8-methoxy-5,10-dihydrobenzo[g]quinazolin-2-amine

InChI

InChI=1S/C13H13N3O/c1-17-11-3-2-8-4-10-7-15-13(14)16-12(10)6-9(8)5-11/h2-3,5,7H,4,6H2,1H3,(H2,14,15,16)

InChI Key

FJPOZUVCFIDQSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC3=CN=C(N=C3C2)N)C=C1

Origin of Product

United States

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